molecular formula C19H20N4OS B2479855 3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 306281-07-2

3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2479855
CAS RN: 306281-07-2
M. Wt: 352.46
InChI Key: WDGWGTIAHCYDIE-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C20H19N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A similar compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized via the aza-Wittig reaction, showcasing the compound's versatility in chemical synthesis and potential for creating a variety of derivatives with specific properties (Liu et al., 2006).
  • The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation revealed the compound's potential in streamlining the production of bioactive molecules, highlighting its applicability in the development of new pharmacologically active compounds (Deohate & Palaspagar, 2020).

Biological Activities

  • Some derivatives exhibited antimicrobial activities, suggesting the potential of these compounds in developing new antibacterial and antifungal agents. This highlights the compound's applicability in addressing microbial resistance challenges (Ashalatha et al., 2007).
  • The exploration of the compound's derivatives for their insecticidal and antibacterial potential showcased their broad-spectrum bioactivity, indicating their usefulness in agricultural and medical applications (Deohate & Palaspagar, 2020).

Structural and Chemical Analysis

  • Detailed structural analysis through methods like X-ray diffraction provided insights into the molecular conformation of the compounds, aiding in the understanding of their chemical behavior and interaction with biological targets (Vasu et al., 2003).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-22(2)14-9-7-13(8-10-14)11-21-23-12-20-18-17(19(23)24)15-5-3-4-6-16(15)25-18/h7-12H,3-6H2,1-2H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWGTIAHCYDIE-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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